molecular formula C4H4BrClN2O2S B1457686 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1378866-77-3

3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1457686
M. Wt: 259.51 g/mol
InChI Key: LRAIKAPRQUBEQH-UHFFFAOYSA-N
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Description

“3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound . It is a useful synthetic intermediate . The empirical formula is C4H5BrN2O2S and the molecular weight is 180.61 .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
  • Organic Chemistry

    • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Pharmaceutical Intermediate

    • Compounds like 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile are used as pharmaceutical intermediates . They can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
    • For example, Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
  • Chemical Synthesis

    • Compounds like 4-Bromo-3-methyl-1H-pyrazole may be used in chemical synthesis .
  • Synthesis of 1,4’-bipyrazoles

    • Compounds like 4-Bromo-1H-pyrazole can be used as starting material in the synthesis of 1,4’-bipyrazoles .
  • Synthesis of Pyrazoles

    • Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Chemical Synthesis

    • 3-Bromo-1-methyl-1H-pyrazole may be used in chemical synthesis .
    • It may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
  • Pharmaceutical Intermediate

    • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is used as a pharmaceutical intermediate .
    • It can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
    • For example, Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
  • Pyrazole Synthesis

    • Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Synthesis of 1,4’-bipyrazoles

    • Compounds like 4-Bromo-1H-pyrazole can be used as starting material in the synthesis of 1,4’-bipyrazoles .
  • Synthesis of Pyrazoles

    • Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Pharmaceutical Chemistry

    • Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

properties

IUPAC Name

3-bromo-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIKAPRQUBEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1378866-77-3
Record name 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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